![molecular formula C15H12N6O2S B2543253 5-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide CAS No. 1903765-15-0](/img/structure/B2543253.png)
5-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide
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Description
The compound “5-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide” is a heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as atom of ring members . This compound contains several rings including an isoxazole ring and a triazolo-pyridazine ring .
Molecular Structure Analysis
The molecular structure of this compound includes several rings: an isoxazole ring, a triazolo ring, and a pyridazine ring . Isoxazole is a five-membered ring consisting of three carbon atoms and two nitrogen atoms . Triazolo is a five-membered ring with two carbon atoms and three nitrogen atoms . Pyridazine is a six-membered ring with four carbon atoms and two nitrogen atoms .Scientific Research Applications
Antitumor Applications
Compounds with structural similarities, particularly those containing triazolo[4,3-b]pyridazine and isoxazole moieties, have been explored for their antitumor properties. For example, analogs like imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones have shown significant antitumor activity against various murine tumors, suggesting potential utility in cancer research and therapy (Stevens et al., 1987).
Tuberculostatic Activity
Derivatives of triazolopyridazines, such as ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, have been synthesized and evaluated for their tuberculostatic activity. These compounds have shown promising activity against tuberculosis, highlighting the potential for related structures to contribute to antimicrobial research (Titova et al., 2019).
Synthesis of Heterocyclic Compounds
Research has also focused on the synthesis of novel heterocyclic compounds using similar structures as precursors or intermediates. Such synthetic routes may lead to new compounds with diverse biological activities, useful in drug development and chemical biology (Haiza et al., 2000; Ramesha et al., 2016).
Inhibitory Activity on TGF-β Type I Receptor Kinase
Compounds structurally related to the query compound have been investigated for their inhibitory activity on TGF-β type I receptor kinase, a target of interest in cancer immunotherapy and antifibrotic treatments. Such inhibitors can have significant therapeutic potential in treating various diseases, including cancer and fibrosis (Jin et al., 2014).
Novel Synthetic Pathways
Exploration of novel synthetic pathways utilizing similar compounds has led to the creation of diverse heterocyclic structures. These advancements in synthetic chemistry enhance the toolkit available for drug discovery and development, enabling the creation of novel therapeutic agents with improved efficacy and specificity (Vaarla & Vedula, 2016).
properties
IUPAC Name |
5-methyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2S/c1-9-6-12(20-23-9)15(22)16-7-14-18-17-13-3-2-11(19-21(13)14)10-4-5-24-8-10/h2-6,8H,7H2,1H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGCAMYDDJEHKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide |
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